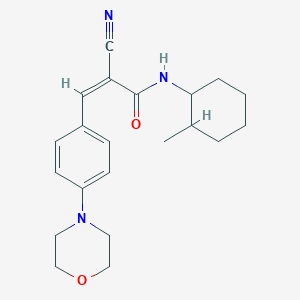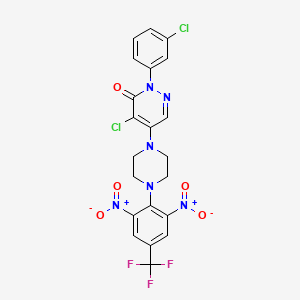
4-Chloro-2-(3-chlorophenyl)-5-(4-(2,6-dinitro-4-(trifluoromethyl)phenyl)piperazino)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3-chlorophenyl)-5-(4-(2,6-dinitro-4-(trifluoromethyl)phenyl)piperazino)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C21H15Cl2F3N6O5 and its molecular weight is 559.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, including ones structurally related to the query compound, have been studied for their herbicidal properties. These studies reveal that pyridazinones inhibit photosynthesis and the Hill reaction in plants, accounting for their phytotoxicity. For instance, the experimental herbicide 6706, a pyridazinone derivative, is noted for its resistance to metabolic detoxication in plants and for possessing a secondary mode of action that interferes with chloroplast development, similar to the action of other herbicides like amitrole and dichlormate. The specificity of substitutions on the pyridazinone molecule plays a crucial role in defining its biological properties, indicating a potential avenue for the research and development of novel herbicides with enhanced efficacy and safety profiles (Hilton et al., 1969).
Gas Chromatographic Analysis of Pyrazon
Another research dimension focuses on the analytical methods for pyridazinone derivatives, exemplified by studies on the gas chromatographic determination of technical pyrazon. These methods are crucial for evaluating the content of active ingredients in herbicide formulations and for identifying impurities that may have toxicological significance. Such analytical techniques underpin the quality control and regulatory compliance of chemical products in agriculture (Výboh et al., 1974).
Crystal Structure and Analysis
The structural analysis of pyridazinone derivatives through crystallography and Hirshfeld surface analysis provides foundational knowledge for understanding the intermolecular interactions and stability of these compounds. This type of research is essential for designing drugs or herbicides with targeted properties by elucidating the relationship between structure and activity (Daoui et al., 2021).
Eigenschaften
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N6O5/c22-13-2-1-3-14(10-13)30-20(33)18(23)17(11-27-30)28-4-6-29(7-5-28)19-15(31(34)35)8-12(21(24,25)26)9-16(19)32(36)37/h1-3,8-11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSNCMZLOWSMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)
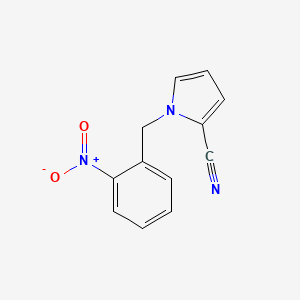
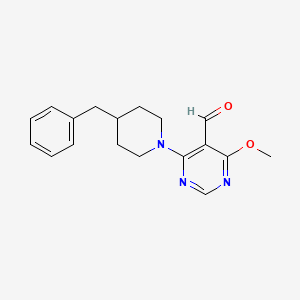
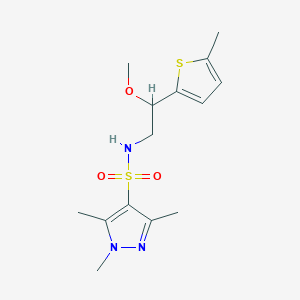

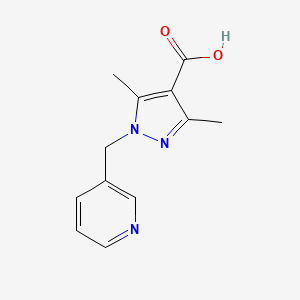
![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)

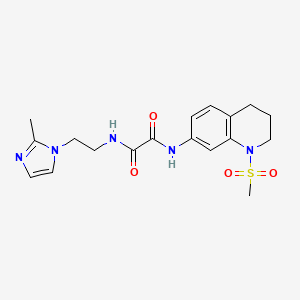
![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)
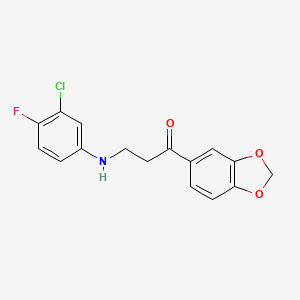
![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)
![ethyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609720.png)
